(E)-3-bromobenzyl 2-cyano-3-(4-methoxyphenyl)acrylate
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Overview
Description
(E)-3-bromobenzyl 2-cyano-3-(4-methoxyphenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a bromobenzyl group, a cyano group, and a methoxyphenyl group attached to an acrylate moiety
Preparation Methods
The synthesis of (E)-3-bromobenzyl 2-cyano-3-(4-methoxyphenyl)acrylate can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-bromobenzyl is coupled with 2-cyano-3-(4-methoxyphenyl)acrylate in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex molecules.
Chemical Reactions Analysis
(E)-3-bromobenzyl 2-cyano-3-(4-methoxyphenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(E)-3-bromobenzyl 2-cyano-3-(4-methoxyphenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research has shown that derivatives of this compound exhibit biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (E)-3-bromobenzyl 2-cyano-3-(4-methoxyphenyl)acrylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
(E)-3-bromobenzyl 2-cyano-3-(4-methoxyphenyl)acrylate can be compared with similar compounds such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate . While both compounds share a similar acrylate backbone and methoxyphenyl group, the presence of the bromobenzyl group in this compound provides unique reactivity and properties. This makes it distinct in terms of its synthetic applications and potential biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it valuable for organic synthesis, biological research, and industrial applications. Further studies on its mechanism of action and comparison with similar compounds will continue to reveal its full potential and applications.
Properties
IUPAC Name |
(3-bromophenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-22-17-7-5-13(6-8-17)9-15(11-20)18(21)23-12-14-3-2-4-16(19)10-14/h2-10H,12H2,1H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHINQQFIICKZKE-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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